molecular formula C27H21N3O4S2 B2458866 (E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate CAS No. 391896-81-4

(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate

Cat. No. B2458866
CAS RN: 391896-81-4
M. Wt: 515.6
InChI Key: INVZKFHOBNWBTP-HEHNFIMWSA-N
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Description

(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate is a useful research compound. Its molecular formula is C27H21N3O4S2 and its molecular weight is 515.6. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical Properties and ICT Effects

A study by Altinolcek et al. (2021) explored the photophysical properties of carbazole-based D-π-A molecules, focusing on intramolecular charge transfer (ICT) characteristics. While this research didn't specifically mention the compound , it highlighted the importance of structural tuning in compounds with electron donor (D), pi-spacer (π), and electron acceptor (A) units for targeted photophysical properties, which could be relevant to understanding the applications of "(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate" in scientific research (Altinolcek et al., 2021).

Synthesis and Microbial Studies

Patel and Agravat (2007) discussed the synthesis and microbial studies of new pyridine derivatives, showcasing the synthesis techniques and antimicrobial potential of compounds based on benzothiazole and sulfonyl structures. This study provides insights into the chemical synthesis and potential biological applications of similar compounds (Patel & Agravat, 2007).

Catalytic Activity in Olefin Oxidation

Ghorbanloo et al. (2017) explored the catalytic activity of dioxidovanadium(V) complexes containing thiazol-hydrazone NNN-donor ligands in olefin oxidation. This research could be indirectly relevant, as it involves the use of thiazole derivatives in catalytic processes, potentially pointing towards the catalytic capabilities of similar compounds (Ghorbanloo et al., 2017).

Optoelectronic Properties and Photovoltaic Performance

Ata et al. (2017) investigated the influence of the central acceptor unit on optoelectronic properties and photovoltaic performance in A–D–A–D–A-type co-oligomers. This study provides insights into the role of structural components in determining the photophysical and electronic properties of compounds, which may offer a framework for understanding the applications of "(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate" (Ata et al., 2017).

properties

IUPAC Name

[4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl] 4-pyrrolidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O4S2/c28-18-21(26-29-24-5-1-2-6-25(24)35-26)17-19-7-11-22(12-8-19)34-27(31)20-9-13-23(14-10-20)36(32,33)30-15-3-4-16-30/h1-2,5-14,17H,3-4,15-16H2/b21-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVZKFHOBNWBTP-HEHNFIMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C=C(C#N)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)/C=C(\C#N)/C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate

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